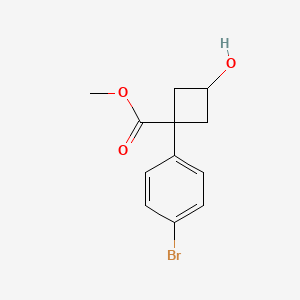

Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate

Description

BenchChem offers high-quality Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 1-(4-bromophenyl)-3-hydroxycyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO3/c1-16-11(15)12(6-10(14)7-12)8-2-4-9(13)5-3-8/h2-5,10,14H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVVAISZYOOBGQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC(C1)O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate

Abstract

This technical guide provides a comprehensive, scientifically-grounded methodology for the synthesis of Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate, a valuable substituted cyclobutane derivative with potential applications in medicinal chemistry and materials science.[1][2][3][4] The cyclobutane motif is a key structural element in a number of biologically active compounds.[2][4][5] This document outlines a robust two-stage synthetic pathway, commencing with the synthesis of a key cyclobutanone intermediate followed by its stereoselective reduction to the target alcohol. The protocols described herein are based on well-established principles of organic synthesis and are designed to be reproducible and scalable. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction: The Significance of Substituted Cyclobutanes

The cyclobutane ring, a four-membered carbocycle, is a fascinating and synthetically challenging structural motif.[5] Its inherent ring strain endows it with unique reactivity, making it a valuable building block in organic synthesis.[5][6] In the realm of medicinal chemistry, the incorporation of a cyclobutane scaffold can introduce conformational rigidity, improve metabolic stability, and provide novel vectors for exploring chemical space, often leading to enhanced biological activity.[2][4] The target molecule, Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate, possesses several key features: a synthetically versatile bromophenyl group, a reactive hydroxyl functionality, and a methyl ester, making it an attractive intermediate for the synthesis of more complex molecules.[1]

This guide will detail a logical and efficient synthetic strategy to obtain this target compound, focusing on the underlying chemical principles and providing practical, step-by-step protocols.

Proposed Synthetic Pathway: A Two-Stage Approach

The synthesis of Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate is most effectively approached in two distinct stages:

-

Stage 1: Synthesis of the Cyclobutanone Intermediate. The initial focus is on the construction of the core cyclobutane ring bearing the key functional groups. A [2+2] cycloaddition reaction is a powerful and convergent method for the formation of cyclobutanones.[7][8][9][10]

-

Stage 2: Stereoselective Reduction of the Ketone. The second stage involves the reduction of the newly formed cyclobutanone to the desired secondary alcohol. The stereochemical outcome of this reduction is a critical consideration.[11][12]

The overall synthetic workflow is depicted in the following diagram:

Caption: Overall synthetic workflow for Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate.

Stage 1: Synthesis of Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate

The cornerstone of this synthesis is the [2+2] cycloaddition of a ketene with an alkene.[7][9][13] In this case, (4-bromophenyl)ketene will be generated in situ and reacted with methyl acrylate to yield the desired cyclobutanone.

Mechanistic Rationale

The in situ generation of (4-bromophenyl)ketene is achieved by the dehydrochlorination of 4-bromophenylacetyl chloride using a non-nucleophilic base, typically triethylamine. The highly reactive ketene then undergoes a concerted [2+2] cycloaddition with the electron-deficient alkene, methyl acrylate. The regioselectivity of this reaction is well-established, leading to the desired 1,3-disubstituted cyclobutanone.

Detailed Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 4-Bromophenylacetic acid | 215.04 | 10.75 g | 0.05 | Starting material |

| Thionyl chloride (SOCl₂) | 118.97 | 5.4 mL (7.14 g) | 0.06 | Use in a fume hood |

| Triethylamine (Et₃N) | 101.19 | 8.4 mL (6.07 g) | 0.06 | Freshly distilled |

| Methyl acrylate | 86.09 | 5.4 mL (4.74 g) | 0.055 | Inhibitor should be removed |

| Anhydrous diethyl ether | 74.12 | 200 mL | - | Solvent |

| Saturated aq. NH₄Cl | - | 50 mL | - | For quenching |

| Anhydrous MgSO₄ | 120.37 | - | - | For drying |

Procedure:

-

Preparation of 4-Bromophenylacetyl chloride: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, suspend 4-bromophenylacetic acid (10.75 g, 0.05 mol) in anhydrous diethyl ether (50 mL). Carefully add thionyl chloride (5.4 mL, 0.06 mol) dropwise at room temperature. After the addition is complete, heat the mixture to reflux for 2 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

-

In situ Generation of (4-Bromophenyl)ketene and Cycloaddition: Cool the reaction mixture to 0 °C in an ice bath. In a separate flask, dissolve triethylamine (8.4 mL, 0.06 mol) and methyl acrylate (5.4 mL, 0.055 mol) in anhydrous diethyl ether (150 mL) and cool to 0 °C. Add the freshly prepared 4-bromophenylacetyl chloride solution dropwise to the triethylamine/methyl acrylate solution over a period of 1 hour with vigorous stirring, maintaining the temperature at 0 °C.

-

Reaction Completion and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours. A precipitate of triethylammonium chloride will form.

-

Quenching and Extraction: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL). Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate as a solid.

Stage 2: Stereoselective Reduction to Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate

The reduction of the cyclobutanone intermediate to the target alcohol can be achieved using a variety of reducing agents. The choice of reagent and reaction conditions will influence the stereoselectivity of the reduction.

Mechanistic Considerations and Stereoselectivity

The hydride reduction of 3-substituted cyclobutanones generally proceeds with high diastereoselectivity to favor the cis-alcohol.[11][12] This is attributed to torsional strain, where the hydride preferentially attacks from the face opposite to the substituent at the 1-position, consistent with the Felkin-Anh model.[11] The use of less sterically demanding reducing agents at lower temperatures typically enhances this selectivity.[11]

Caption: Stereoselectivity in the reduction of the cyclobutanone intermediate.

Detailed Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (Example) | Moles (Example) | Notes |

| Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate | 283.11 | 5.66 g | 0.02 | From Stage 1 |

| Sodium borohydride (NaBH₄) | 37.83 | 0.83 g | 0.022 | Handle with care |

| Methanol (MeOH) | 32.04 | 100 mL | - | Solvent |

| Deionized water | 18.02 | 100 mL | - | For work-up |

| Ethyl acetate | 88.11 | 150 mL | - | For extraction |

| Brine | - | 50 mL | - | For washing |

| Anhydrous Na₂SO₄ | 142.04 | - | - | For drying |

Procedure:

-

Dissolution and Cooling: In a 250 mL round-bottom flask, dissolve Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate (5.66 g, 0.02 mol) in methanol (100 mL). Cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: Add sodium borohydride (0.83 g, 0.022 mol) portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Quenching and Solvent Removal: Carefully quench the reaction by the dropwise addition of deionized water (20 mL). Remove the methanol under reduced pressure.

-

Extraction: To the remaining aqueous residue, add deionized water (80 mL) and extract with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic extracts and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[14]

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to separate the cis and trans isomers and obtain the desired Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate. The major isomer is expected to be the cis product.

Characterization of the Final Product

The structure and purity of the synthesized Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate should be confirmed by standard analytical techniques.

Expected Analytical Data:

-

¹H NMR (CDCl₃, 400 MHz): Peaks corresponding to the aromatic protons of the 4-bromophenyl group, the methoxy protons of the ester, the proton on the carbon bearing the hydroxyl group, and the diastereotopic protons of the cyclobutane ring. The coupling constants between the cyclobutane protons can help determine the relative stereochemistry (cis or trans).

-

¹³C NMR (CDCl₃, 100 MHz): Signals for the carbonyl of the ester, the aromatic carbons, the carbon bearing the hydroxyl group, the quaternary carbon, the methoxy carbon, and the methylene carbons of the cyclobutane ring.

-

Mass Spectrometry (ESI-MS): Calculation of the exact mass of the molecular ion ([M+H]⁺ or [M+Na]⁺) to confirm the molecular formula C₁₂H₁₃BrO₃.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for the hydroxyl group (O-H stretch, broad), the ester carbonyl group (C=O stretch), and C-H and C-Br bonds.

Safety and Handling Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Thionyl chloride is corrosive and reacts violently with water; handle with extreme care.

-

Sodium borohydride is flammable and reacts with water to produce hydrogen gas; handle away from ignition sources.

-

Refer to the Material Safety Data Sheets (MSDS) for all reagents before use.

Conclusion

This technical guide provides a detailed and scientifically sound synthetic route for the preparation of Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate. The described two-stage process, involving a [2+2] cycloaddition to form the key cyclobutanone intermediate followed by a stereoselective reduction, is based on reliable and well-documented chemical transformations. By following the detailed protocols and adhering to the safety precautions outlined, researchers can confidently synthesize this valuable cyclobutane derivative for further investigation in drug discovery and materials science.

References

- Google Patents. (n.d.). CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid.

- Google Patents. (n.d.). US20120101307A1 - Process for the preparation of 1-methyl-1-alkoxycyclopentanes.

-

Chemistry Stack Exchange. (2021). How can we synthesize this cycloester, starting with methyl 4-phenylbutanoate?. Retrieved from [Link]

- Google Patents. (n.d.). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.

-

ResearchGate. (n.d.). Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One. Retrieved from [Link]

-

ACS Publications. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Blaise Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]

-

Organic Syntheses. (2016). Synthesis of Cyclobutanes by Lewis Acid-Promoted Ketene-Alkene [2+2] Cycloadditions. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Oxetane Synthesis through the Paternò–Büchi Reaction. Molecules. Retrieved from [Link]

-

ACS Publications. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. The Journal of Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Oxetane Synthesis through the Paternò–Büchi Reaction. Retrieved from [Link]

-

Vrije Universiteit Brussel. (n.d.). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (2014). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules. Retrieved from [Link]

-

National Center for Biotechnology Information. (2007). [2+2] Cycloaddition of ketenes with ynamides. A general method for the synthesis of 3-aminocyclobutenone derivatives. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Synthesis of cyclobutane lignans via an organic single electron oxidant–electron relay system. Nature Chemistry. Retrieved from [Link]

-

Myers, A. G. Research Group. (n.d.). Cyclobutane Synthesis. Retrieved from [Link]

-

MDPI. (2014). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Paterno-Büchi Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis of cyclobutane analogues. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). The Paternò–Büchi reaction – a comprehensive review. Photochemical & Photobiological Sciences. Retrieved from [Link]

-

Nanyang Technological University. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Retrieved from [Link]

-

ResearchGate. (n.d.). The Paternò-Büchi reaction—Mechanisms and application to organic synthesis. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2020). Theoretical Study for the [2+2] Cycloaddition Reaction Mechanism of Ketenes and their Derivatives. Retrieved from [Link]

-

MDPI. (2012). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules. Retrieved from [Link]

-

BYJU'S. (n.d.). Reformatsky reaction. Retrieved from [Link]

-

Baran Lab. (n.d.). Cyclobutanes in Organic Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. RSC Advances. Retrieved from [Link]

-

ResearchGate. (n.d.). The application of cyclobutane derivatives in organic synthesis. Retrieved from [Link]

-

PHARMD GURU. (n.d.). REFORMATSKY REACTION. Retrieved from [Link]

Sources

- 1. CAS 1432059-59-0: Methyl 1-(4-broMophenyl)-3-hydroxycyclob… [cymitquimica.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lifechemicals.com [lifechemicals.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. orgsyn.org [orgsyn.org]

- 8. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [2+2] Cycloaddition of ketenes with ynamides. A general method for the synthesis of 3-aminocyclobutenone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. biblio.vub.ac.be [biblio.vub.ac.be]

- 13. orientjchem.org [orientjchem.org]

- 14. 1-(4-bromophenyl)-3-methylbutan-1-one synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate: A Privileged Scaffold for Modern Drug Discovery

Introduction: The Strategic Value of Three-Dimensional Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the demand for novel molecular architectures that can unlock challenging biological targets is insatiable. Researchers and drug development professionals are increasingly moving away from flat, aromatic-heavy compound libraries towards more three-dimensional (3D) structures. These 3D scaffolds, such as the cyclobutane ring system, offer significant advantages, including improved metabolic stability, enhanced binding affinity through precise spatial orientation of substituents, and the ability to access unique chemical spaces.[1][2][3]

This guide focuses on a particularly compelling building block: Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate (CAS Number: 1432059-59-0). This compound synergistically combines three key structural motifs, each conferring distinct and valuable properties for the synthesis of advanced pharmaceutical intermediates:

-

The Cyclobutane Core: A strained, four-membered ring that provides a rigid, puckered conformation.[4] This rigidity is highly sought after for locking pharmacophores into bioactive conformations, potentially increasing potency and selectivity.[1][4]

-

The 4-Bromophenyl Group: This moiety serves as a versatile synthetic handle. The bromine atom is a prime site for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Stille), allowing for the facile introduction of diverse molecular fragments.[5] Furthermore, halogenated phenyl rings are common in bioactive molecules and can play a role in target binding.

-

The Hydroxyl and Methyl Ester Groups: These functional groups provide orthogonal points for further chemical modification. The hydroxyl group can act as a hydrogen bond donor or be further functionalized, while the methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, enabling amide bond formation or other derivatizations.

This technical guide will provide an in-depth analysis of this compound's properties, propose a robust synthetic strategy, and explore its potential applications as a pivotal intermediate in the development of next-generation therapeutics.

Physicochemical and Structural Properties

A comprehensive understanding of a compound's properties is fundamental to its application in synthesis. The key characteristics of Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate are summarized below.

| Property | Value | Source |

| CAS Number | 1432059-59-0 | [2][6] |

| Molecular Formula | C₁₂H₁₃BrO₃ | [2][7] |

| Molecular Weight | 285.13 g/mol | [2][7] |

| Topological Polar Surface Area (TPSA) | 46.53 Ų | [2] |

| Predicted LogP | 2.0146 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Rotatable Bonds | 2 | [2] |

| Physical Form | Solid | |

| Storage Temperature | 4°C | [2] |

Proposed Synthetic Strategy: A [2+2] Photocycloaddition Approach

While multiple synthetic routes to cyclobutane rings exist, [2+2] photocycloaddition reactions represent one of the most powerful and direct methods for their construction.[8][9] This approach is particularly well-suited for accessing the core of our target molecule. The proposed multi-step synthesis is outlined below, designed for efficiency and control.

Experimental Protocol

Step 1: Synthesis of Methyl 4-bromocinnamate (Intermediate A)

-

Reactants: 4-bromobenzaldehyde, methyl acetate, sodium methoxide.

-

Procedure: To a solution of sodium methoxide (1.1 equivalents) in anhydrous methanol at 0°C, add methyl acetate (3.0 equivalents) dropwise. Stir the mixture for 15 minutes.

-

Add a solution of 4-bromobenzaldehyde (1.0 equivalent) in methanol dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, quench the reaction by pouring it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield Methyl 4-bromocinnamate.

Step 2: [2+2] Photocycloaddition to form Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate (Intermediate B)

-

Reactants: Methyl 4-bromocinnamate (Intermediate A), vinyl acetate, a suitable photosensitizer (e.g., benzophenone).

-

Procedure: In a quartz reaction vessel, dissolve Methyl 4-bromocinnamate (1.0 equivalent) and benzophenone (0.1 equivalents) in an excess of vinyl acetate, which serves as both reactant and solvent.

-

Deoxygenate the solution by bubbling argon through it for 30 minutes.

-

Irradiate the mixture with a high-pressure mercury lamp (λ > 300 nm) while maintaining the temperature at 20-25°C.

-

Monitor the progress of the reaction by GC-MS. The reaction is typically complete within 24-48 hours.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess vinyl acetate.

-

The resulting crude product contains the cycloadduct, which is then hydrolyzed in the next step without intermediate purification.

Step 3: Reduction to Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate (Target Compound)

-

Reactants: Crude Intermediate B, sodium borohydride (NaBH₄).

-

Procedure: Dissolve the crude product from Step 2 in a mixture of methanol and dichloromethane at 0°C.

-

Add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 5°C.

-

Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reduction by TLC. Once the starting ketone is consumed, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the final product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate as a solid.

Workflow Diagram

Caption: Proposed synthetic workflow for the target compound.

Rationale Behind Experimental Choices

-

Choice of [2+2] Photocycloaddition: This method is highly effective for forming four-membered rings and allows for the convergent assembly of the core structure. The use of a photosensitizer like benzophenone is crucial for promoting the reaction via a triplet state, which is a common and reliable mechanism for such transformations.[9]

-

Use of Vinyl Acetate: Vinyl acetate is an inexpensive and effective precursor to an enol, which upon cycloaddition and subsequent hydrolysis, yields the desired 3-oxo-cyclobutane intermediate. This two-step sequence is often more reliable than using ketene directly.

-

Stereoselective Reduction: The reduction of the ketone in Intermediate B with sodium borohydride is a standard and high-yielding transformation. The approach of the hydride reagent will likely be influenced by the sterics of the 1-(4-bromophenyl) group, potentially leading to a diastereomeric mixture of the cis and trans isomers of the final product. These can typically be separated by chromatography.

Predicted Spectroscopic Data

While experimental data is not publicly available, the expected spectroscopic signatures can be predicted based on the compound's structure.

| Spectroscopy | Predicted Data Features |

| ¹H NMR | - Aromatic Protons: Two doublets in the range of δ 7.2-7.6 ppm, characteristic of a 1,4-disubstituted benzene ring. - Cyclobutane Protons: Complex multiplets between δ 2.0-3.5 ppm. The proton attached to the hydroxyl-bearing carbon would appear as a multiplet around δ 4.0-4.5 ppm. - Methyl Ester Protons: A sharp singlet at approximately δ 3.7 ppm. - Hydroxyl Proton: A broad singlet, the chemical shift of which would be concentration and solvent dependent. |

| ¹³C NMR | - Aromatic Carbons: Signals in the region of δ 120-145 ppm, including the carbon attached to bromine (C-Br) at the lower end of this range. - Carbonyl Carbon: A signal around δ 170-175 ppm for the ester. - Cyclobutane Carbons: Signals in the aliphatic region (δ 30-70 ppm), with the carbon bearing the hydroxyl group (C-OH) appearing further downfield (δ 60-70 ppm). - Methyl Ester Carbon: A signal around δ 52 ppm. |

| Mass Spec (EI) | - Molecular Ion (M⁺): A characteristic pair of peaks at m/z 284 and 286 with an approximate 1:1 ratio, indicative of the presence of one bromine atom. - Key Fragments: Loss of the methoxy group (-OCH₃, m/z 31), loss of the carbomethoxy group (-COOCH₃, m/z 59), and fragmentation of the cyclobutane ring. |

| Infrared (IR) | - O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹. - C=O Stretch: A strong, sharp absorption band around 1730 cm⁻¹ for the ester carbonyl. - C-O Stretch: Absorptions in the 1050-1250 cm⁻¹ region. - Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ range. |

Applications in Drug Development: A Gateway to Novel Therapeutics

Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate is not an end-product but a high-value intermediate. Its structure is primed for diversification, making it an ideal starting point for building a library of complex molecules for screening.

Logical Elaboration Pathways

Caption: Potential diversification pathways for the title compound.

-

Cross-Coupling at the Bromine: The 4-bromophenyl group is the most versatile handle. It can undergo a multitude of palladium-catalyzed reactions to introduce new aryl, heteroaryl, or alkyl groups. This allows for the systematic exploration of structure-activity relationships (SAR) by modifying this region of the molecule to optimize interactions with a biological target's binding pocket.

-

Amide Library Synthesis: The methyl ester can be saponified to the corresponding carboxylic acid. This acid is a classic precursor for the synthesis of an amide library by coupling it with a diverse set of amines. Amide bonds are prevalent in pharmaceuticals due to their stability and ability to form key hydrogen bond interactions.

-

Modification of the Hydroxyl Group: The secondary alcohol can be used to introduce further diversity. It can be oxidized to a ketone, alkylated to form ethers, or esterified. These modifications can modulate the polarity and hydrogen bonding capacity of the final compound, which are critical for tuning pharmacokinetic properties like solubility and cell permeability.

Conclusion

While Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate may not be a household name in the pharmaceutical industry, it represents a class of strategically designed building blocks that are indispensable for modern drug discovery. Its inherent three-dimensionality, coupled with three distinct and synthetically versatile functional groups, provides a robust platform for the creation of novel and complex molecular entities. The synthetic pathways and analytical predictions outlined in this guide serve as a foundational blueprint for researchers and scientists looking to leverage such privileged scaffolds in their quest for the next generation of innovative medicines.

References

-

Hoffmann, N. (2008). Photochemical Reactions as Key Steps in Organic Synthesis. Chemical Reviews, 108(3), 1052-1103. Available at: [Link]

- Wuitschik, G., et al. (2010). Oxetanes as versatile building blocks in medicinal chemistry.

-

Bonaventura, J., et al. (2021). Illuminating Total Synthesis: Strategic Applications of Photochemistry in Natural Product Construction. Molecules, 26(11), 3169. Available at: [Link]

- Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical Reviews, 106(7), 2651-2710.

-

Baran, P. S. (n.d.). Cyclobutanes in Organic Synthesis. Scripps Research. Retrieved January 19, 2026, from [Link]

- Bach, T. (2000). Stereoselective Intermolecular [2+2]-Photocycloaddition Reactions and Their Application in Synthesis. Synthesis, 2000(05), 683-703.

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemscene.com [chemscene.com]

- 3. Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[3,3]-rearrangement cascade - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01431J [pubs.rsc.org]

- 4. hmdb.ca [hmdb.ca]

- 5. Cyclobutane synthesis [organic-chemistry.org]

- 6. CAS 1432059-59-0: Methyl 1-(4-broMophenyl)-3-hydroxycyclob… [cymitquimica.com]

- 7. METHYL 3-(4-BROMOPHENYL)-3-HYDROXYCYCLOBUTANE-1-CARBOXYLATE [cymitquimica.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. baranlab.org [baranlab.org]

An In-depth Technical Guide to the Physicochemical Properties of Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Cyclobutane Motif in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular scaffolds that offer precise three-dimensional arrangements of pharmacophoric elements is paramount. Among these, the cyclobutane ring has emerged as a compelling structural motif, transitioning from a synthetic curiosity to a strategic component in the design of sophisticated therapeutic agents.[1] Its inherent conformational rigidity, a consequence of significant ring strain, provides a distinct advantage in drug design by pre-organizing substituents into well-defined spatial orientations. This can lead to enhanced binding affinity for biological targets and improved metabolic stability.[1] This technical guide provides a comprehensive examination of the physicochemical properties of a specific cyclobutane-containing compound, Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate, a molecule poised for exploration in drug discovery programs.

The strategic incorporation of a cyclobutane core allows for the creation of molecules with unique shapes and substituent vectoralities that can effectively probe the binding pockets of proteins.[1] This guide will delve into the key physicochemical parameters of Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate, offering insights into its molecular characteristics and providing a foundation for its potential application in the development of novel therapeutics.

Molecular Structure and Isomerism

Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate is a disubstituted cyclobutane derivative with the molecular formula C₁₂H₁₃BrO₃ and a molecular weight of 285.13 g/mol .[2][3] The structure features a central cyclobutane ring, a 4-bromophenyl group and a methyl carboxylate group attached to the same carbon atom (C1), and a hydroxyl group at the C3 position.

The presence of two stereocenters, at C1 and C3, gives rise to stereoisomerism. The molecule can exist as two diastereomers: cis and trans. In the cis isomer, the 4-bromophenyl and hydroxyl groups are on the same side of the cyclobutane ring, while in the trans isomer, they are on opposite sides. Each of these diastereomers is chiral and can exist as a pair of enantiomers (R,R and S,S for the trans isomer, and R,S and S,R for the cis isomer). The specific stereochemistry of the molecule will significantly influence its biological activity and pharmacokinetic properties.

Caption: Conformational isomers of cis and trans-1,3-disubstituted cyclobutanes.

Experimental Protocols

1. Determination of Melting Point (Thiele Tube Method)

-

Objective: To determine the temperature at which the solid compound transitions to a liquid.

-

Procedure:

-

A small amount of the crystalline sample is packed into a capillary tube.

-

The capillary tube is attached to a thermometer.

-

The assembly is placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

-

The Thiele tube is gently heated, and the temperature at which the solid melts is recorded as the melting point range.

-

2. Determination of Aqueous Solubility (Shake-Flask Method)

-

Objective: To determine the concentration of the compound in a saturated aqueous solution.

-

Procedure:

-

An excess amount of the compound is added to a known volume of water in a sealed flask.

-

The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The solution is filtered to remove any undissolved solid.

-

The concentration of the compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

3. 1H and 13C NMR Spectroscopy

-

Objective: To elucidate the chemical structure and stereochemistry of the molecule.

-

Procedure:

-

A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

The solution is placed in an NMR tube.

-

The 1H and 13C NMR spectra are acquired on a high-field NMR spectrometer.

-

Expected 1H NMR Features: Signals corresponding to the aromatic protons of the 4-bromophenyl group, the protons on the cyclobutane ring (which will exhibit complex splitting patterns due to cis and trans couplings), the methyl ester protons, and the hydroxyl proton.

-

Expected 13C NMR Features: Resonances for the carbon atoms of the 4-bromophenyl ring, the cyclobutane ring carbons, the carbonyl carbon of the ester, and the methyl carbon of the ester. The chemical shifts of the cyclobutane carbons will be indicative of the substitution pattern and stereochemistry. [4]

-

Synthesis Outline

A plausible synthetic route to Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate could involve the following key steps:

Caption: A potential synthetic pathway to the target molecule.

Conclusion

Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate represents a molecule of significant interest for drug discovery, primarily due to the presence of the conformationally restricted cyclobutane scaffold. Its physicochemical properties, including moderate lipophilicity and the presence of hydrogen bond donors and acceptors, suggest that it possesses a reasonable starting point for the development of orally bioavailable drugs. Further experimental characterization of its melting point, solubility, and stability, along with a detailed investigation of the biological activities of its individual stereoisomers, will be crucial in unlocking its full therapeutic potential. This technical guide provides a foundational understanding of this promising molecule, serving as a valuable resource for researchers dedicated to the advancement of novel therapeutics.

References

-

Doc Brown's Chemistry. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. METHYL 3-(4-BROMOPHENYL)-3-HYDROXYCYCLOBUTANE-1-CARBOXYLATE [cymitquimica.com]

- 4. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to the Potential Biological Activity of Bromophenyl Cyclobutane Esters

Executive Summary

The intersection of unique structural motifs in medicinal chemistry often yields compounds with novel and potent biological activities. This guide focuses on the largely unexplored chemical space of bromophenyl cyclobutane esters. We present a forward-looking analysis grounded in established principles, hypothesizing the potential of this compound class by deconstructing its core components. The rigid, three-dimensional cyclobutane scaffold offers a powerful tool for optimizing pharmacological properties by locking molecules into bioactive conformations.[1][2] The bromophenyl moiety is a classic functional group used to enhance target affinity and modulate metabolic stability.[3] Finally, the ester linkage provides a versatile handle for creating prodrugs and fine-tuning pharmacokinetics.[4] This document serves as a technical roadmap for researchers and drug development professionals, outlining synthesis strategies, hypothesized mechanisms of action, a robust framework for biological evaluation, and pathways for lead optimization.

Introduction: The Rationale for Investigating Bromophenyl Cyclobutane Esters

The quest for novel therapeutic agents requires the strategic design of molecules that possess favorable pharmacological properties. The title compound class, bromophenyl cyclobutane esters, combines three distinct structural features, each with a proven track record in successful drug development programs.

The Cyclobutane Motif: A Scaffold for Innovation

The four-membered cyclobutane ring is increasingly utilized in medicinal chemistry to confer specific advantages.[2] Its puckered, non-planar structure provides a rigid scaffold that can precisely orient substituents in three-dimensional space, enhancing interactions with biological targets.[1] This conformational restriction can reduce the entropic penalty of binding, leading to increased potency.[1][2] Furthermore, the cyclobutane core can serve as a bioisostere for other groups, like gem-dimethyl or alkene functionalities, while improving metabolic stability by blocking sites of metabolism.[1][5] Marketed drugs such as the anticancer agent Carboplatin and the hepatitis C protease inhibitor Boceprevir feature a cyclobutane ring, underscoring its utility in creating effective therapeutics.[1][5][6]

The Bromophenyl Group: Modulating Pharmacokinetics and Target Affinity

Halogenation, particularly bromination, is a time-tested strategy in drug design. The bromine atom can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to target proteins. Its lipophilicity allows it to effectively occupy hydrophobic pockets within enzyme active sites or receptors.[1] Natural bromophenols derived from marine algae and their synthetic derivatives have demonstrated a range of biological activities, including significant antioxidant and anticancer properties.[3] The inclusion of a bromophenyl group, as seen in the dual endothelin receptor antagonist Macitentan, can be critical for achieving the desired therapeutic profile.[7]

The Ester Linkage: A Handle for Prodrug Strategies and Metabolic Control

The ester functional group is one of the most common linkages in small-molecule drugs. Esters are frequently employed as prodrugs, which are inactive forms that undergo enzymatic hydrolysis in vivo to release the active carboxylic acid or alcohol. This strategy can be used to improve oral bioavailability, increase cell permeability, or prolong the duration of action. The stability of the ester bond can be tuned by modifying the adjacent steric and electronic environment, offering a reliable method for controlling the drug-release profile.[4] The hydrolysis mechanisms of esters, even within strained systems like cyclobutane-fused lactones, are well-characterized, providing a predictable basis for design.[4][8]

Synthesis and Chemical Space Exploration

A key advantage of this compound class is its accessibility through modular synthesis, allowing for the rapid generation of a diverse chemical library for screening. A general retrosynthetic approach is outlined below.

Retrosynthetic Analysis

The target esters can be disconnected at the ester bond, leading back to a bromophenyl cyclobutane carboxylic acid and an alcohol. The acid intermediate can be further disconnected via a cross-coupling reaction, such as a Stille or Suzuki coupling, between a cyclobutane precursor and a bromophenyl-containing organometallic reagent.

Caption: General retrosynthetic pathway for bromophenyl cyclobutane esters.

Key Synthetic Protocols

The following protocols are representative methodologies for accessing the target compounds, grounded in established chemical transformations.[9]

This protocol describes the palladium-catalyzed cross-coupling of a cyclobutene triflate with an arylstannane to form the core scaffold.

Materials:

-

Methyl 3-(((trifluoromethyl)sulfonyl)oxy)cyclobut-1-ene-1-carboxylate (Cyclobutene triflate precursor)

-

(4-bromophenyl)tributylstannane (Arylstannane)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

-

Tri-2-furylphosphine (P(2-furyl)3)

-

Zinc Chloride (ZnCl2)

-

1-Methyl-2-pyrrolidinone (NMP), anhydrous

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried Schlenk flask under an argon atmosphere, add the cyclobutene triflate precursor (1.0 eq).

-

Add Pd2(dba)3 (0.05 eq), P(2-furyl)3 (0.1 eq), and ZnCl2 (1.5 eq).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous NMP via syringe, followed by the (4-bromophenyl)tributylstannane (1.2 eq).

-

Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with saturated aqueous KF solution and stir for 30 minutes.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate in vacuo.

-

Purify the crude product via flash column chromatography to yield the methyl 3-(4-bromophenyl)cyclobut-1-ene-1-carboxylate.

-

Subsequent reduction of the double bond and hydrolysis of the methyl ester (e.g., using LiOH in THF/water) yields the target carboxylic acid.

Scientist's Note: The Stille coupling is an effective method for C-C bond formation.[9] The use of ZnCl2 can accelerate the transmetalation step, while tri-2-furylphosphine is an electron-rich ligand that stabilizes the palladium catalyst. Quenching with KF is essential to precipitate the tin byproducts, simplifying purification.

Hypothesized Biological Activities and Mechanisms of Action

By combining the known activities of its constituent parts, we can hypothesize several promising therapeutic avenues for this compound class.

Anticancer Potential

Hypothesized Mechanism: The structural analogy of the cyclobutane moiety to that in Carboplatin suggests a potential for DNA interaction, although this is less likely without the platinum core.[1][2] A more probable mechanism is the inhibition of key signaling proteins, such as kinases or metabolic enzymes. The rigid scaffold can position the bromophenyl group to occupy hydrophobic allosteric or active sites, leading to potent and selective inhibition.

Relevant Signaling Pathway: Many cancers rely on aberrant kinase signaling for growth and survival. A compound that inhibits a key kinase, such as one in the MAPK/ERK pathway, could have significant therapeutic value.

Caption: Hypothesized inhibition of the MAPK/ERK signaling pathway.

Antimicrobial/Antiviral Potential

Hypothesized Mechanism: The introduction of a cyclobutane fragment into other heterocyclic scaffolds has been shown to significantly improve antifungal and antibacterial activities.[6] For viruses like HCV, the cyclobutane in Boceprevir provides conformational constraint necessary for binding to the NS3/4A protease.[5] Bromophenyl cyclobutane esters could act as "capsid-binding" compounds, interfering with viral entry or uncoating, or they could inhibit essential microbial enzymes.[10]

A Framework for Biological Evaluation: Experimental Design and Protocols

A structured screening cascade is essential to efficiently identify and characterize the biological activity of a new compound library.[11][12]

The Screening Cascade: From Primary Hits to Lead Candidates

The process begins with a broad primary screen to identify initial "hits," which are then subjected to more rigorous testing to confirm activity, determine potency, and assess safety.

Caption: A typical workflow for small-molecule drug discovery.

In Vitro Cytotoxicity Assessment

Before assessing specific therapeutic activity, it is crucial to determine the general cytotoxicity of the compounds.[10][12] The MTT assay is a standard colorimetric method for this purpose.

Principle: This assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it to an insoluble purple formazan. The amount of formazan produced is proportional to the number of living cells.[10]

Materials:

-

Human cancer cell line (e.g., HeLa, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well tissue culture plates

-

Test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be <0.5%. Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include vehicle-only (DMSO) controls and untreated controls.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC50 (the concentration that inhibits 50% of cell growth).

Scientist's Note: It is critical to ensure the formazan crystals are fully dissolved before reading the plate, as this is a common source of error. Running a parallel plate without cells can serve as a background control for compound color interference.

Quantitative Analysis: Determining Potency

Data from dose-response experiments are used to calculate key potency metrics like IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration). These values are essential for comparing compounds and guiding structure-activity relationship (SAR) studies.

| Compound ID | Bromine Position | Ester Group (R') | IC50 (µM) |

| BPC-001 | para- (4-Br) | Methyl | 15.2 |

| BPC-002 | meta- (3-Br) | Methyl | 28.5 |

| BPC-003 | para- (4-Br) | Ethyl | 12.8 |

| BPC-004 | para- (4-Br) | Isopropyl | 21.1 |

| BPC-005 | di-bromo (3,5-) | Ethyl | 4.6 |

Structure-Activity Relationship (SAR) Insights and Lead Optimization

Systematic modification of the three key components of the molecule will provide critical insights for optimizing potency and selectivity.

-

The Role of the Bromine Substituent: The position (ortho, meta, para) and number (mono-, di-bromo) of bromine atoms on the phenyl ring will significantly impact electronic properties and the ability to form halogen bonds. The data in Table 4.4.1 hypothetically suggests that a para-bromo is more active than a meta-bromo, and a di-bromo compound is significantly more potent.

-

Impact of Cyclobutane Stereochemistry: For substituted cyclobutanes, cis and trans diastereomers will present their substituents in different spatial arrangements. Separating and testing these isomers is critical, as biological activity is often confined to a single stereoisomer.

-

Influence of the Ester Moiety: Varying the alcohol portion of the ester (e.g., methyl, ethyl, isopropyl) will modulate properties like solubility, cell permeability, and susceptibility to hydrolysis by esterase enzymes. This can be used to fine-tune the compound's pharmacokinetic profile.

Future Directions and Conclusion

The class of bromophenyl cyclobutane esters represents a promising, yet underexplored, area for drug discovery. The synthetic tractability and the combination of three pharmacologically validated motifs provide a strong foundation for identifying novel therapeutic agents. The initial steps outlined in this guide—synthesis of a focused library followed by a systematic in vitro screening cascade—will be crucial for validating the hypothesized anticancer and antimicrobial activities. Future work should focus on elucidating the specific molecular targets through techniques like thermal shift assays or affinity chromatography, and subsequently progressing validated hits into more complex cellular and preclinical models. This strategic approach will unlock the full therapeutic potential of this exciting chemical scaffold.

References

-

How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.). Sygnature Discovery. Retrieved from [Link]

-

Willems, S., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 16(15), 2335-2346. Available at: [Link]

-

Loizzo, M. R., et al. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules, 27(11), 3532. Available at: [Link]

-

Rojo-León, P., et al. (2022). Evaluation of Biological Activity of Natural Compounds. Encyclopedia, 2(3), 1335-1353. Available at: [Link]

-

Gribaudo, G., et al. (2011). Study of the Biological Activity of Novel Synthetic Compounds with Antiviral Properties against Human Rhinoviruses. The Open Virology Journal, 5, 28-35. Available at: [Link]

-

Kim, J. H., et al. (2019). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs, 17(11), 639. Available at: [Link]

-

Goonetilleke, E. K., et al. (2012). Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Arkivoc, 2013(3), 186-203. Available at: [Link]

-

Al-Mourabit, A., et al. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Natural Products Journal, 2(1), 26-37. Available at: [Link]

-

Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. Available at: [Link]

-

Li, M., et al. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Molecules, 26(12), 3519. Available at: [Link]

-

Li, M., et al. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Molecules, 26(12), 3519. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. lifechemicals.com [lifechemicals.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Study of the Biological Activity of Novel Synthetic Compounds with Antiviral Properties against Human Rhinoviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 12. encyclopedia.pub [encyclopedia.pub]

Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate: A Novel Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Rising Prominence of Cyclobutane Scaffolds in Medicinal Chemistry

In the relentless pursuit of novel therapeutic agents, medicinal chemists are increasingly venturing beyond the traditional "flat" chemical space dominated by aromatic and conformationally flexible aliphatic systems. The exploration of three-dimensional (3D) molecular architectures has emerged as a powerful strategy to enhance potency, selectivity, and pharmacokinetic properties of drug candidates. Within this paradigm, strained ring systems, particularly cyclobutanes, have garnered significant attention.[1][2] The unique puckered geometry of the cyclobutane ring imparts a rigid, well-defined conformational constraint on molecules, which can be highly advantageous for optimizing interactions with biological targets.[1][2]

The incorporation of a cyclobutane moiety can confer several desirable attributes to a drug candidate, including:

-

Improved Metabolic Stability: The strained C-C bonds of the cyclobutane ring are often more resistant to metabolic degradation compared to their acyclic or larger ring counterparts.

-

Enhanced Binding Affinity: The rigid nature of the cyclobutane scaffold can pre-organize appended functional groups into an optimal orientation for binding to a protein target, thereby minimizing the entropic penalty of binding.

-

Novel Intellectual Property: The use of unique scaffolds like cyclobutanes can provide a clear path to novel chemical entities with strong intellectual property protection.

-

Exploration of Uncharted Chemical Space: Cyclobutane-based scaffolds allow for the exploration of novel regions of chemical space, potentially leading to the discovery of first-in-class therapeutics.

This technical guide introduces Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate , a novel and versatile scaffold poised to accelerate the discovery of next-generation therapeutics. This molecule is strategically functionalized at three distinct points, offering a trifecta of opportunities for chemical diversification and library synthesis. This guide will provide a comprehensive overview of its synthesis, characterization, and potential applications, complete with detailed experimental protocols and expert insights.

Molecular Overview and Strategic Design

Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate (CAS No. 1432059-59-0) is a crystalline solid with the molecular formula C₁₂H₁₃BrO₃ and a molecular weight of 285.13 g/mol .[3]

Table 1: Physicochemical Properties of Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate

| Property | Value | Source |

| CAS Number | 1432059-59-0 | [3] |

| Molecular Formula | C₁₂H₁₃BrO₃ | [3] |

| Molecular Weight | 285.13 | [3] |

| Purity | ≥98% (Commercially available) | [3] |

| Appearance | Solid | [2] |

The true power of this scaffold lies in its inherent, strategically placed functional handles for diversification:

-

The Aryl Bromide: The 4-bromophenyl group is a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[1][4][5][6][7] This allows for the introduction of a vast range of aryl, heteroaryl, and vinyl groups, enabling extensive structure-activity relationship (SAR) studies.

-

The Hydroxyl Group: The secondary alcohol at the 3-position of the cyclobutane ring can be readily oxidized to a ketone, or functionalized through etherification, esterification, or displacement reactions to introduce further diversity.

-

The Methyl Ester: The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse library of amines to form amides, a common functional group in many drug molecules.[8][9][10]

This trifunctional nature makes Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate an ideal starting point for the rapid generation of diverse compound libraries for high-throughput screening.

Synthesis of the Core Scaffold

While Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate is commercially available, an understanding of its synthesis is crucial for bespoke modifications and scale-up. A plausible and efficient synthetic route commences from the readily available 3-oxocyclobutanecarboxylic acid.[11][12][13][14][15]

Proposed Synthetic Pathway

Sources

- 1. Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Base-promoted direct amidation of esters: beyond the current scope and practical applications - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03524C [pubs.rsc.org]

- 10. hepatochem.com [hepatochem.com]

- 11. 23761-23-1 | 3-Oxocyclobutanecarboxylic acid | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]

- 12. Page loading... [guidechem.com]

- 13. CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 14. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 15. 3-oxo-Cyclobutanecarboxylic acid; 3-oxocyclobutane-1-carboxylic Acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

A Guide to the Spectroscopic Characterization of Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a comprehensive technical overview of the spectroscopic characterization of Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate. In the absence of publicly available experimental spectra for this specific compound, this document leverages predicted spectroscopic data, in-depth analysis of analogous structures, and foundational scientific principles to offer a robust framework for its analysis. Detailed methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are presented, emphasizing the causal reasoning behind experimental choices and data interpretation.

Introduction: The Significance of Spectroscopic Analysis

Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate (Figure 1) is a substituted cyclobutane derivative. The structural confirmation and purity assessment of such molecules are paramount in chemical research and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the molecular structure and providing a unique chemical fingerprint.

This guide will delve into the theoretical underpinnings and practical application of these techniques for the characterization of the title compound. While experimental data for this specific molecule is not publicly available, we will utilize predicted data and comparative analysis with structurally related compounds to provide a thorough analytical guide.

Figure 1: Chemical Structure of Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate

Caption: Molecular structure of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate would provide information on the number of different types of protons, their electronic environments, and their proximity to other protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.5 | Doublet | 2H | Ar-H | Protons on the bromophenyl ring ortho to the bromine atom, deshielded by the aromatic ring current and the electronegative bromine. |

| ~7.3 | Doublet | 2H | Ar-H | Protons on the bromophenyl ring meta to the bromine atom. |

| ~4.0 | Multiplet | 1H | CH-OH | Proton attached to the carbon bearing the hydroxyl group, its chemical shift is influenced by the electronegative oxygen. |

| ~3.7 | Singlet | 3H | O-CH₃ | Protons of the methyl ester group, appearing as a singlet as there are no adjacent protons. |

| ~2.8-2.5 | Multiplet | 4H | CH₂ | Diastereotopic protons of the cyclobutane ring, exhibiting complex splitting patterns due to coupling with each other and the CH-OH proton. |

| Variable | Broad Singlet | 1H | OH | The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~175 | C=O | Carbonyl carbon of the methyl ester, highly deshielded. |

| ~140 | Ar-C | Quaternary aromatic carbon attached to the cyclobutane ring. |

| ~132 | Ar-CH | Aromatic carbons ortho to the bromine atom. |

| ~129 | Ar-CH | Aromatic carbons meta to the bromine atom. |

| ~122 | Ar-C-Br | Aromatic carbon attached to the bromine atom. |

| ~65 | CH-OH | Carbon bearing the hydroxyl group, shielded compared to the aromatic carbons but deshielded by the oxygen. |

| ~55 | C (quaternary) | Quaternary carbon of the cyclobutane ring attached to the aromatic ring and the ester group. |

| ~52 | O-CH₃ | Carbon of the methyl ester group. |

| ~35 | CH₂ | Carbons of the cyclobutane ring. |

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.

An In-Depth Technical Guide to the Solubility of Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, efficacy, and developability.[1] This guide provides a comprehensive technical overview of the solubility characteristics of Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate, a compound of interest in medicinal chemistry and materials science.[2] We will explore the theoretical principles governing its solubility, present a detailed protocol for experimental determination, and discuss the implications of its physicochemical properties for drug development. This document is intended for researchers, scientists, and drug development professionals seeking to understand and optimize the solubility of this and structurally related compounds.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a marketable drug is fraught with challenges, with poor physicochemical properties being a primary cause of attrition.[3] Among these, solubility is a paramount parameter, directly influencing a drug's absorption and, consequently, its therapeutic effect.[4] More than 40% of NCEs developed in the pharmaceutical industry exhibit poor water solubility, posing a significant hurdle for formulation scientists.[5] Understanding and quantifying the solubility of a compound in various solvent systems is, therefore, not merely a routine characterization step but a foundational element of rational drug design and development.[6]

This guide focuses on Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate, a molecule with a unique combination of functional groups that present an interesting case study in solubility. Its structure, featuring a polar hydroxyl group, a moderately polar methyl ester, and a nonpolar bromophenyl group, suggests a nuanced solubility profile across different organic solvents.[2]

Physicochemical Properties and Theoretical Solubility Considerations

A molecule's solubility is governed by the interplay of its intrinsic properties and the characteristics of the solvent.[7] The principle of "like dissolves like" provides a fundamental framework for predicting solubility, suggesting that polar solutes dissolve in polar solvents and nonpolar solutes in nonpolar solvents.[7]

Compound Structure:

Caption: Chemical structure of Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃BrO₃ | [8][9] |

| Molecular Weight | 285.13 g/mol | [9] |

| Calculated LogP | 2.0146 | [9] |

| Hydrogen Bond Donors | 1 | [9] |

| Hydrogen Bond Acceptors | 3 | [9] |

| Topological Polar Surface Area (TPSA) | 46.53 Ų | [9] |

The presence of a hydroxyl group (a hydrogen bond donor) and three oxygen atoms (hydrogen bond acceptors) imparts polarity to the molecule, suggesting potential solubility in polar solvents.[2] However, the bromophenyl group is large and nonpolar, which will favor solubility in less polar or nonpolar solvents. The calculated LogP of ~2 indicates a moderate lipophilicity. This structural duality suggests that the compound will exhibit limited solubility in highly polar protic solvents (like water) and nonpolar aliphatic solvents, with optimal solubility likely found in solvents of intermediate polarity.

Experimental Determination of Solubility: A Step-by-Step Protocol

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.[10][11] The following protocol provides a detailed workflow for characterizing the solubility of Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate in a range of organic solvents.

Materials and Equipment

-

Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate (solid)

-

Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone, ethyl acetate, dichloromethane, toluene, heptane)

-

Analytical balance

-

Glass vials with screw caps

-

Vortex mixer

-

Thermostatically controlled shaker/incubator

-

Centrifuge

-

Syringes and syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

Caption: Shake-flask method workflow for solubility determination.

Detailed Procedure

-

Preparation of Solvent Systems: Select a range of organic solvents with varying polarities to gain a comprehensive solubility profile.

-

Sample Preparation: Accurately weigh an excess amount of Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate into a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.[11]

-

Equilibration: Add a precise volume of the chosen solvent to each vial. Tightly cap the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours.[11] This extended period ensures that the system reaches thermodynamic equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For a more complete separation, centrifuge the vials at a high speed.[10]

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.[11]

-

Quantification:

-

UV-Vis Spectroscopy: If the compound has a suitable chromophore, prepare a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations.[5] Measure the absorbance of the filtered sample (after appropriate dilution) and determine its concentration from the calibration curve.[4][12]

-

HPLC: Develop a suitable HPLC method for the compound.[13] Prepare a calibration curve by injecting standard solutions of known concentrations and plotting the peak area against concentration. Inject the filtered sample (after appropriate dilution) and quantify its concentration using the calibration curve.[14]

-

-

Data Reporting: Express the solubility in standard units such as mg/mL or mol/L.

Data Presentation and Interpretation

The obtained solubility data should be systematically organized for clear interpretation and comparison.

Table 1: Solubility of Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate in Various Organic Solvents at 25°C

| Solvent | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) |

| Heptane | 1.9 | ||

| Toluene | 2.4 | ||

| Dichloromethane | 9.1 | ||

| Ethyl Acetate | 6.0 | ||

| Acetone | 21 | ||

| Isopropanol | 18 | ||

| Ethanol | 24.3 | ||

| Acetonitrile | 37.5 | ||

| Methanol | 32.6 |

Note: The dielectric constant values are approximate and serve as an indicator of solvent polarity.

The interpretation of this data will reveal the optimal solvent systems for dissolving the compound, which is invaluable information for reaction chemistry, purification, and formulation development.

Conclusion and Future Directions

This guide has outlined the theoretical and practical considerations for determining the solubility of Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate in organic solvents. By understanding its physicochemical properties and applying a robust experimental protocol, researchers can obtain the critical data needed to advance their research and development efforts. Further studies could investigate the effect of temperature on solubility, which can be crucial for crystallization processes, and explore the use of co-solvent systems to further enhance solubility.

References

- PROAnalytics. (2018, December 19).

- Persee. (n.d.).

- Drug solubility and stability are two of the most important factors in pharmaceutical development, directly impacting a drug's bioavailability, efficacy, and shelf-life. (2024, September 9). Alwsci.

- Physics-Based Solubility Prediction for Organic Molecules. (n.d.). PubMed Central.

- Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. (2020, December 24).

- Mettler Toledo. (n.d.). UV/Vis Spectroscopy Guide | Principles, Equipment & More.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach. (2021). IEEE Xplore.

- Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io.

- How do you perform the shake flask method to determine solubility? (2017, April 27). Quora.

- How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. (n.d.). Ejournal.upi.edu.

- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018, August 31).

- Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. (n.d.). BioAssay Systems.

- Predicting Solubility. (n.d.). Rowan Scientific.

- Reverse-phase HPLC analysis and purification of small molecules. (n.d.). PubMed.

- How Can We Choose the Best Solvent to Dissolve Various Types of Solid Chemicals? (n.d.).

- How To Calculate Concentration In UV Spectroscopy? (2025, February 9). YouTube.

- Small Molecule HPLC. (n.d.). Sigma-Aldrich.

- Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (n.d.). PubMed Central.

- Solubility Factors When Choosing a Solvent | News & Announcements. (n.d.). Cayman Chemical.

- Solubility Correlations of Common Organic Solvents. (2018, June 6).

- High-performance liquid chrom

- Choice of organic solvents /solubility? (2018, May 31).

- Small Molecule Analysis Testing: HPLC vs GC. (n.d.). Brewer Science.

- Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione.

- METHYL 3-(4-BROMOPHENYL)

- Methyl 1-(4-bromophenyl)

- 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid AldrichCPR. (n.d.). Sigma-Aldrich.

- 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid. (n.d.). BLD Pharm.

- CAS 1432059-59-0: Methyl 1-(4-broMophenyl). (n.d.). CymitQuimica.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. CAS 1432059-59-0: Methyl 1-(4-broMophenyl)-3-hydroxycyclob… [cymitquimica.com]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. Using Spectrophotometer To Determine Concentration (UV/VIS) [pro-analytics.net]

- 5. mt.com [mt.com]

- 6. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. METHYL 3-(4-BROMOPHENYL)-3-HYDROXYCYCLOBUTANE-1-CARBOXYLATE [cymitquimica.com]

- 9. chemscene.com [chemscene.com]

- 10. enamine.net [enamine.net]

- 11. quora.com [quora.com]

- 12. Mastering the Use of a UV Vis Spectrometer for Concentration Analysis - Persee [pgeneral.com]

- 13. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. hovione.com [hovione.com]

Exploring the Chemical Space of Functionalized Cyclobutane Carboxylates: A Technical Guide for Medicinal Chemists

Abstract